Ethyl 2,2-difluoro-2-(pyridin-3-yl)acetate
Overview
Description
Ethyl 2,2-difluoro-2-(pyridin-3-yl)acetate is a chemical compound with the molecular formula C9H9F2NO2 and a molecular weight of 201.17 g/mol . It is characterized by the presence of a pyridine ring substituted with a difluoroacetate group. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Scientific Research Applications
Ethyl 2,2-difluoro-2-(pyridin-3-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Safety and Hazards
This compound is classified as an irritant, with hazard statements H303, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Mechanism of Action
Target of Action
Ethyl 2,2-difluoro-2-(pyridin-3-yl)acetate is a chemical compound with potential biological activity
Mode of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds via a palladium-catalyzed process
Biochemical Pathways
A compound with a similar structure was found to suppress the egfr/pi3k/akt/mtor signaling pathway in non-small cell lung cancer cells . This pathway is involved in cell proliferation, migration, and survival .
Result of Action
A compound with a similar structure was found to inhibit proliferation, migration, and invasion of non-small cell lung cancer cells, induce cell cycle arrest and apoptosis in vitro, and prevent tumor growth in vivo .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,2-difluoro-2-(pyridin-3-yl)acetate typically involves the reaction of ethyl acetate with difluoromethyl pyridine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the ethyl acetate, followed by the addition of difluoromethyl pyridine . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-difluoro-2-(pyridin-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .
Comparison with Similar Compounds
Ethyl 2,2-difluoro-2-(pyridin-3-yl)acetate can be compared with other similar compounds such as:
- Ethyl 2,2-difluoro-2-(2-pyridyl)acetate
- Ethyl 2,2-difluoro-2-(4-pyridyl)acetate
- Mthis compound
These compounds share similar structural features but differ in their specific substituents and reactivity. This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 2,2-difluoro-2-pyridin-3-ylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c1-2-14-8(13)9(10,11)7-4-3-5-12-6-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLSGVYFEADZHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CN=CC=C1)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1247716-64-8 | |
Record name | ethyl 2,2-difluoro-2-(pyridin-3-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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